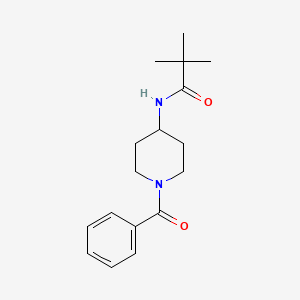
N-(1-benzoylpiperidin-4-yl)-2,2-dimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-benzoylpiperidin-4-yl)-2,2-dimethylpropanamide, also known as WF-516, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using a unique method and has been extensively studied to understand its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.
Mecanismo De Acción
N-(1-benzoylpiperidin-4-yl)-2,2-dimethylpropanamide is believed to exert its effects through the modulation of the endocannabinoid system. It has been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids. This inhibition leads to an increase in endocannabinoid levels, which can activate cannabinoid receptors and produce analgesic and anti-inflammatory effects. N-(1-benzoylpiperidin-4-yl)-2,2-dimethylpropanamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which can lead to changes in gene expression and anti-tumor effects.
Biochemical and Physiological Effects
N-(1-benzoylpiperidin-4-yl)-2,2-dimethylpropanamide has been shown to produce analgesic and anti-inflammatory effects in animal models of pain and inflammation. It has also been shown to inhibit the growth of tumor cells in vitro and in vivo. In addition, N-(1-benzoylpiperidin-4-yl)-2,2-dimethylpropanamide has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(1-benzoylpiperidin-4-yl)-2,2-dimethylpropanamide is its specificity for FAAH and HDACs, which can reduce off-target effects. Another advantage is its low toxicity and good pharmacokinetic properties, which make it a promising candidate for further development. However, one limitation of N-(1-benzoylpiperidin-4-yl)-2,2-dimethylpropanamide is its limited solubility, which can make it difficult to use in certain experiments. In addition, more research is needed to understand the long-term effects of N-(1-benzoylpiperidin-4-yl)-2,2-dimethylpropanamide and its potential interactions with other drugs.
Direcciones Futuras
There are several future directions for research on N-(1-benzoylpiperidin-4-yl)-2,2-dimethylpropanamide. One direction is to further explore its potential as an analgesic and anti-tumor agent. Another direction is to investigate its effects on other physiological systems, such as the immune system and the central nervous system. Additionally, more research is needed to optimize the synthesis method and improve the solubility of N-(1-benzoylpiperidin-4-yl)-2,2-dimethylpropanamide. Overall, N-(1-benzoylpiperidin-4-yl)-2,2-dimethylpropanamide has shown promise as a novel compound with potential therapeutic applications, and further research is needed to fully understand its effects and potential.
Métodos De Síntesis
N-(1-benzoylpiperidin-4-yl)-2,2-dimethylpropanamide has been synthesized using a two-step process. In the first step, 1-benzoylpiperidine is reacted with 2,2-dimethylpropanal in the presence of sodium triacetoxyborohydride to form the intermediate compound. In the second step, the intermediate compound is reacted with N,N-dimethylformamide dimethyl acetal in the presence of trifluoroacetic acid to form N-(1-benzoylpiperidin-4-yl)-2,2-dimethylpropanamide. This method has been optimized to produce high yields of pure N-(1-benzoylpiperidin-4-yl)-2,2-dimethylpropanamide.
Aplicaciones Científicas De Investigación
N-(1-benzoylpiperidin-4-yl)-2,2-dimethylpropanamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anti-tumor effects. In animal studies, N-(1-benzoylpiperidin-4-yl)-2,2-dimethylpropanamide has been found to reduce pain and inflammation in models of acute and chronic pain. It has also been shown to inhibit the growth of tumor cells in vitro and in vivo. These findings suggest that N-(1-benzoylpiperidin-4-yl)-2,2-dimethylpropanamide has potential as a novel analgesic and anti-tumor agent.
Propiedades
IUPAC Name |
N-(1-benzoylpiperidin-4-yl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-17(2,3)16(21)18-14-9-11-19(12-10-14)15(20)13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWZZEKTFYXUAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1CCN(CC1)C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzoylpiperidin-4-yl)-2,2-dimethylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[2-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7473765.png)



![N-(3-ethynylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7473789.png)

![Azetidin-1-yl-[1-(4-fluorobenzoyl)piperidin-4-yl]methanone](/img/structure/B7473807.png)
